molecular formula C9H20N2 B2508279 1-(Butan-2-yl)-2-methylpiperazine CAS No. 1226016-85-8

1-(Butan-2-yl)-2-methylpiperazine

Cat. No. B2508279
M. Wt: 156.273
InChI Key: LFQMHTLYWHHVFZ-UHFFFAOYSA-N
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Description

The compound "1-(Butan-2-yl)-2-methylpiperazine" is not directly mentioned in the provided papers; however, the papers do discuss related piperazine derivatives and their interactions with various substances. Piperazine and its derivatives are known for their versatility in forming hydrogen-bonded structures and their potential applications in pharmaceuticals, particularly in the central nervous system (CNS) receptor interactions .

Synthesis Analysis

The synthesis of piperazine derivatives can be complex and often involves multiple steps. For example, a novel synthesis route for 4-substituted-(1-benzylpiperazin-2-yl)methanols is described, starting from the methyl ester of (S)-serine. This process includes the formation of diastereomeric oxazolidine derivatives as key intermediates, followed by Swern oxidation, Wittig reaction, and hydrogenation to produce chiral, non-racemic bicyclic lactams .

Molecular Structure Analysis

The molecular structures of piperazine derivatives are characterized by their ability to form robust hydrogen bonds with other molecules. In the case of 1-methylpiperazine, it has been used to crystallize with aromatic carboxylic acids, resulting in multi-component hydrogen-bonding salts with monoclinic systems and space groups P21/c. These salts exhibit classical hydrogen bonds N-H⋯O and O-H⋯O, which contribute to their three-dimensional supramolecular architectures .

Chemical Reactions Analysis

Piperazine derivatives can engage in various chemical reactions due to their functional groups. The presence of hydrogen bonding is a significant factor in the formation of complex structures. For instance, the interaction of 1-methylpiperazine with aromatic carboxylic acids leads to the formation of salts that display diverse 3D net supramolecular architectures due to these hydrogen-bonding interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be influenced by their molecular structure and the nature of their interactions with other molecules. The thermal stability of the compounds formed by 1-methylpiperazine and aromatic carboxylic acids was investigated using thermogravimetric analysis (TGA), indicating the robustness of the hydrogen-bonded structures . Additionally, the interaction of piperazine derivatives with CNS receptors, as seen in the butyl derivative of (1-benzylpiperazin-2-yl)methanol, suggests that these compounds can have significant biological activity .

Scientific Research Applications

Histamine H4 Receptor Ligands

Research has explored 2-aminopyrimidines as ligands of the histamine H4 receptor (H4R). Among these, a compound closely related to 1-(Butan-2-yl)-2-methylpiperazine showed potent in vitro activity and effectiveness as an anti-inflammatory agent in animal models. Its structure was optimized for enhanced efficacy, specifically targeting the pyrimidine 6 position and modifying the methylpiperazine moiety (Altenbach et al., 2008).

Dipeptidyl Peptidase IV Inhibitors

In the field of diabetes treatment, a series of beta-amino amides, including compounds structurally similar to 1-(Butan-2-yl)-2-methylpiperazine, have been synthesized. These have shown potential as inhibitors of dipeptidyl peptidase IV (DPP-IV), essential for the management of type 2 diabetes. One such compound demonstrated significant in vivo efficacy in animal models (Kim et al., 2005).

Antiprotozoal Activity

Compounds with a structure similar to 1-(Butan-2-yl)-2-methylpiperazine have shown promise in antiprotozoal activity. Studies on ω-aminoacyl and -alkyl derivatives of 4-(4-methylpiperazin-1-yl)bicyclo[2.2.2]octan-2-amines demonstrated significant activity against resistant strains of Plasmodium falciparum and Trypanosoma brucei rhodesiense (Faist et al., 2013).

Catalytic Applications

Research involving 4-(4-Propylpiperazine-1-yl)butane-1-sulfonic acid-modified silica-coated magnetic nanoparticles showcased the catalytic potential of derivatives of 1-(Butan-2-yl)-2-methylpiperazine. This study involved the synthesis of 1-(benzothiazolylamino)phenylmethyl-2-naphthols, demonstrating the compound's utility in facilitating chemical reactions (Pourghasemi Lati et al., 2018).

Corrosion Inhibition

In the field of materials science, derivatives of 1-(Butan-2-yl)-2-methylpiperazine have been studied for their potential as corrosion inhibitors. A theoretical study on bipyrazolic-type organic compounds, including analogs of 1-(Butan-2-yl)-2-methylpiperazine, used density functional theory to investigate their efficacy in inhibiting corrosion (Wang et al., 2006).

Future Directions

The future directions for “1-(Butan-2-yl)-2-methylpiperazine” would likely depend on its potential applications. Piperazine derivatives have been widely studied for their potential uses in medicine, so it’s possible that “1-(Butan-2-yl)-2-methylpiperazine” could also have medicinal applications .

properties

IUPAC Name

1-butan-2-yl-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-4-8(2)11-6-5-10-7-9(11)3/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQMHTLYWHHVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCNCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Butan-2-yl)-2-methylpiperazine

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